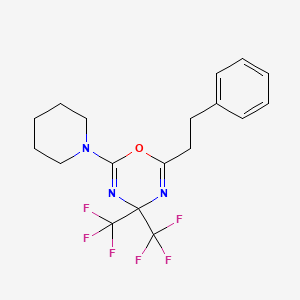![molecular formula C25H23NO2 B11569039 {1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11569039.png)
{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-BENZOYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE typically involves a multi-step process. One common method includes the condensation of 2,5-dimethylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with indole-3-carboxaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as FeCl3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-BENZOYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-BENZOYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-BENZOYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The indole moiety is known to interact with various proteins, influencing their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Benzimidazole derivatives: Known for their antimicrobial properties.
Benzophenone derivatives: Used in the synthesis of various pharmaceuticals.
Uniqueness
What sets 3-BENZOYL-1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOLE apart is its unique combination of the benzoyl and dimethylphenoxy groups attached to the indole core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C25H23NO2 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C25H23NO2/c1-18-12-13-19(2)24(16-18)28-15-14-26-17-22(21-10-6-7-11-23(21)26)25(27)20-8-4-3-5-9-20/h3-13,16-17H,14-15H2,1-2H3 |
InChI-Schlüssel |
OVCRLTNPHZMOSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Butoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11568969.png)
![4-amino-N-{2-[(2-methylpropanoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11568973.png)
![2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11568979.png)
![7-Fluoro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568980.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11568983.png)

![(3E)-3-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-6-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B11568994.png)
![3-Fluoro-N-({N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11568999.png)
![2-fluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11569002.png)
![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B11569004.png)
![2-(4-methylphenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11569010.png)
![N-(3-chlorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569026.png)
![N-(3-bromophenyl)-4-[(2Z)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11569028.png)
![biphenyl-4,4'-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11569032.png)
